molecular formula C7H13Cl2N3 B13510357 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B13510357
M. Wt: 210.10 g/mol
InChI Key: MKSJFQQSFYQFON-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a pyrazole derivative with a molecular formula of C₈H₁₁ClN₄ and a molecular weight of 202.65 g/mol . Its structure features a pyrazole ring substituted with a chlorine atom at position 4, an ethyl group at position 3, a methyl group at position 1, and a methanamine group at position 5 (Figure 1). The compound’s unique substitution pattern enhances its reactivity and interaction with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12ClN3.ClH/c1-3-5-7(8)6(4-9)11(2)10-5;/h3-4,9H2,1-2H3;1H

InChI Key

MKSJFQQSFYQFON-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Cl)CN)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and subsequent amination. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Class

The compound shares structural similarities with other pyrazole-based amines but differs in substituent types, positions, and biological activities. Key comparisons include:

Compound Name Molecular Formula Substituents (Pyrazole Ring) Biological Activity Key Differences
1-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride C₈H₁₁ClN₄ 4-Cl, 3-Et, 1-Me, 5-CH₂NH₂·HCl Antimicrobial, antifungal Reference compound
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine hydrochloride C₅H₉ClN₃ 4-Cl, 1-Me, 3-CH₂NH₂·HCl Not specified Lacks ethyl group; substituent positions differ
2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride C₆H₁₁Cl₂N₃ 4-Cl, 5-Me, 1-CH₂CH₂NH₂·HCl Research applications Ethylamine chain replaces methanamine; substitution at position 1
1-(1-Cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride C₇H₁₁N₃ 1-Cyclopropyl, 5-CH₂NH₂·HCl Not specified Cyclopropyl replaces chloro and ethyl groups

Key Observations :

  • The chlorine atom at position 4 is critical for electronic effects, influencing binding to targets like microbial enzymes .
  • Substituent positioning (e.g., methanamine at position 5 vs. 3) alters steric and electronic interactions, affecting biological activity .
Heterocyclic Analogues with Different Cores

Compounds with non-pyrazole heterocycles but similar amine functionalities include:

Compound Name Core Structure Substituents Biological Activity Key Differences
1-[1-(2-Bromophenyl)-1H-tetrazol-5-yl]methanamine hydrochloride Tetrazole 2-BrPh, 5-CH₂NH₂·HCl Versatile applications Tetrazole ring (N-rich) vs. pyrazole
(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride Oxadiazole 5-Et, 3-Ph, CH₂NH₂·HCl Not specified Oxadiazole core with S/N atoms
(5-Chloro-1-methyl-1H-benzodiazol-2-yl)methanamine hydrochloride Benzodiazole 5-Cl, 1-Me, 2-CH₂NH₂·HCl Research applications Fused benzene ring system

Key Observations :

  • Tetrazole derivatives (e.g., ) exhibit distinct bioactivity due to their high nitrogen content and ability to mimic carboxyl groups, unlike pyrazoles.
  • Benzodiazoles (e.g., ) offer planar aromatic systems for π-π stacking interactions, broadening target specificity compared to monocyclic pyrazoles.
Activity Comparison with Structurally Related Amines

Limited quantitative data is available for the target compound, but analogs highlight trends:

Compound Name IC₅₀ (µM) Notable Activity Reference
1-(3-Bromo-5-methoxyphenyl)methanamine hydrochloride 2.5 Anticancer, antimicrobial
1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride N/A Moderate enzyme inhibition
Target Compound N/A Antimicrobial (theoretical)

Key Observations :

  • Bromine and methoxy groups (e.g., ) enhance anticancer activity compared to chloro-ethyl pyrazoles, suggesting substituent electronegativity impacts efficacy.
  • Isobutyl groups (e.g., ) may reduce activity due to steric hindrance, emphasizing the target compound’s balance between lipophilicity and steric accessibility .

Biological Activity

1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride, a derivative of the pyrazole class, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The compound's chemical structure is characterized by the presence of a pyrazole ring, which is known for its significant pharmacological properties. Key properties include:

PropertyValue
Molecular Formula C7H8ClN2
CAS Number 2624137-45-5
Molecular Weight 158.60 g/mol
Melting Point Not specified

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. Studies have shown that compounds with a similar structure can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

A study highlighted that pyrazole derivatives could induce apoptosis in cancer cells and inhibit cell proliferation both in vitro and in vivo . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Antiviral Activity

The compound has also been evaluated for antiviral properties. Pyrazole derivatives have shown efficacy against several viruses, including flaviviruses. A related study found that compounds with similar structural motifs exhibited significant antiviral activity, with effective concentrations (EC50) reported as low as 25 µM against yellow fever virus . This suggests potential for further development as antiviral agents.

Anti-inflammatory Activity

Pyrazole-based compounds are recognized for their anti-inflammatory effects. A review indicated that certain pyrazoles demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, some derivatives showed IC50 values lower than traditional anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated a strong correlation between structural modifications and biological activity .
  • Mechanistic Insights : Another research focused on the mechanism of action of pyrazole derivatives, revealing that they can inhibit specific kinases involved in cancer cell signaling pathways .
  • Comparative Studies : Comparative analyses with standard drugs demonstrated that certain pyrazole derivatives could outperform existing therapies in terms of potency and selectivity against cancer cells .

Q & A

Q. What are the established synthetic routes for 1-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride, and how do they compare in terms of yield and purity?

The compound can be synthesized via multi-step protocols involving:

  • Vilsmeier-Haack formylation : Aromatic pyrazole precursors (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) undergo formylation under acidic conditions (POCl₃/DMF) to introduce aldehyde groups .
  • Reductive amination : Subsequent conversion of aldehydes to amines using reducing agents like NaBH₄ or LiAlH₄, followed by hydrochloride salt formation.

Q. Key Considerations :

Method Yield Range Purity Challenges
Vilsmeier-Haack60–75%Byproduct formation (e.g., dihalogenated impurities)
Reductive Amination50–85%Over-reduction or incomplete salt formation

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR :
    • ¹H NMR : Look for pyrazole ring protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and methanamine protons (δ 2.8–3.2 ppm). Chloro substituents deshield adjacent protons .
    • ¹³C NMR : Confirm carbonyl (if present, δ 160–180 ppm) and quaternary carbons in the pyrazole ring .
  • Mass Spectrometry : Molecular ion peaks at m/z 217.67 (free base) and 254.12 (HCl salt) with fragmentation patterns indicating loss of Cl⁻ or ethyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use P95/P100 respirators for aerosol protection, nitrile gloves, and chemical-resistant aprons .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dihalogenated byproducts during pyrazole ring synthesis?

  • Temperature Control : Lower reaction temperatures (0–5°C) during chlorination steps reduce electrophilic over-substitution .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity in pyrazole alkylation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability but may require rigorous drying to prevent hydrolysis .

Q. What crystallographic strategies resolve structural ambiguities in pyrazole derivatives?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXTL or SHELXL for refinement. Key parameters:
    • Space group determination (e.g., monoclinic P2₁/c).
    • Hydrogen bonding networks (N–H···Cl interactions stabilize the hydrochloride salt) .
  • Twinned Data Handling : Apply SHELXD for deconvoluting overlapping reflections in low-symmetry crystals .

Q. How does the ethyl substituent influence the compound’s stability under varying pH and temperature conditions?

  • pH Stability :
    • Acidic (pH < 3) : Ethyl groups stabilize the pyrazole ring against protonation-induced degradation.
    • Basic (pH > 10) : Hydrolysis of the methanamine group occurs, requiring storage at pH 4–6 .
  • Thermal Stability : Decomposition above 150°C (DSC/TGA data) with exothermic peaks indicating HCl release .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to map electrostatic potential (ESP) surfaces. Chloro substituents show high electrophilicity at the 4-position .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (water, ethanol) to predict reaction pathways .

Contradictions and Limitations in Current Data

  • Synthetic Yields : reports 60–75% yields for Vilsmeier-Haack reactions, while suggests lower yields (50–65%) for analogous multi-step syntheses. This discrepancy may arise from differences in precursor purity or workup protocols.
  • Safety Data : While classifies the compound as non-carcinogenic, acute toxicity data (e.g., LD₅₀) remain unavailable, necessitating caution in dose-dependent studies .

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